5-Bromo-6-methylamino-nicotinic acid
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Overview
Description
5-Bromo-6-methylamino-nicotinic acid is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 6-position is replaced by a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylamino-nicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of the methylamino group. One common method involves the use of thionyl chloride and bromine in the presence of a catalytic amount of iron powder. The reaction is carried out at elevated temperatures, typically around 70°C, and the mixture is refluxed for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylamino-nicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the methylamino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-Bromo-6-methylamino-nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylamino-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may modulate the activity of enzymes involved in redox reactions or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-methylamino-nicotinic acid methyl ester: A closely related compound with similar chemical properties.
Nicotinic acid derivatives: Other derivatives of nicotinic acid with different substituents at various positions.
Uniqueness
This compound is unique due to the presence of both bromine and methylamino groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-bromo-6-(methylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-5(8)2-4(3-10-6)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHVFCYNRKFQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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